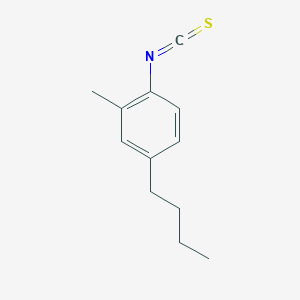

4-n-ブチル-2-メチルフェニルイソチオシアネート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-n-Butyl-2-methylphenyl isothiocyanate is an organic compound with the molecular formula C12H15NS. It is a member of the isothiocyanate family, which is characterized by the functional group -N=C=S. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

科学的研究の応用

4-n-Butyl-2-methylphenyl isothiocyanate has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in proteomics research for labeling and detecting proteins.

Medicine: Investigated for its potential antimicrobial properties and its role in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

Target of Action

The primary target of 4-n-Butyl-2-methylphenyl isothiocyanate is the respiratory system . This compound is considered hazardous and can cause respiratory irritation .

Mode of Action

It is known to cause respiratory irritation, suggesting that it may interact with receptors or enzymes in the respiratory system .

Biochemical Pathways

Given its impact on the respiratory system, it may influence pathways related to respiration and oxygen transport .

Pharmacokinetics

Its safety data sheet indicates that it can be harmful if swallowed, in contact with skin, or if inhaled . This suggests that it can be absorbed through multiple routes and may have broad distribution within the body .

Result of Action

It is known to cause severe skin burns and eye damage, and may cause respiratory irritation . These effects suggest that it may cause cellular damage and inflammation in tissues with which it comes into contact .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-n-Butyl-2-methylphenyl isothiocyanate. It should be used only outdoors or in a well-ventilated area to minimize inhalation exposure . Additionally, it should be stored in a well-ventilated place with the container kept tightly closed .

準備方法

Synthetic Routes and Reaction Conditions

4-n-Butyl-2-methylphenyl isothiocyanate can be synthesized through several methods:

From Amines and Thiophosgene: This method involves the reaction of the corresponding amine with thiophosgene.

From Amines and Carbon Disulfide: This method uses carbon disulfide and di-tert-butyl dicarbonate as catalysts.

From Phenyl Chlorothionoformate and Primary Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.

Industrial Production Methods

The industrial production of 4-n-Butyl-2-methylphenyl isothiocyanate typically involves the reaction of phenyl isothiocyanate with the corresponding amines under mild conditions and nitrogen protection. This method is preferred due to its low toxicity, cost-effectiveness, and high yield .

化学反応の分析

Types of Reactions

4-n-Butyl-2-methylphenyl isothiocyanate undergoes several types of chemical reactions:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Hydrolysis: It is susceptible to hydrolysis, forming amines and carbonyl sulfide.

Reduction: Electrochemical reduction of isothiocyanates can yield thioformamides.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles include amines and alcohols.

Hydrolysis Conditions: Typically involves water or aqueous solutions.

Reduction Conditions: Electrochemical reduction often requires specific catalysts and controlled environments.

Major Products

Substituted Products: Depending on the nucleophile used, various substituted products can be formed.

Amines and Carbonyl Sulfide: Products of hydrolysis.

Thioformamides: Products of electrochemical reduction.

類似化合物との比較

4-n-Butyl-2-methylphenyl isothiocyanate can be compared with other isothiocyanates such as:

Allyl Isothiocyanate: Found in mustard oils and known for its pungent flavor and antimicrobial properties.

Phenyl Isothiocyanate: Used in amino acid sequencing and as a reagent in organic synthesis.

Benzyl Isothiocyanate: Derived from glucotropaeolin and studied for its anticancer properties.

Uniqueness

4-n-Butyl-2-methylphenyl isothiocyanate is unique due to its specific structure, which imparts distinct reactivity and applications in scientific research. Its butyl and methyl substituents influence its physical and chemical properties, making it suitable for specialized applications in chemistry and biology.

特性

IUPAC Name |

4-butyl-1-isothiocyanato-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NS/c1-3-4-5-11-6-7-12(13-9-14)10(2)8-11/h6-8H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMLHJJEHDPCKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)N=C=S)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427254 |

Source

|

| Record name | 4-n-Butyl-2-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-37-5 |

Source

|

| Record name | 4-Butyl-1-isothiocyanato-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-n-Butyl-2-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)

![2-Bromo-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B61854.png)

![6-Chloro-9-fluorobenz[9]isoquinoline-5,10-dione](/img/structure/B61863.png)